2,4-dichloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2OS/c1-17-6-2-3-7-18(17)16-31-24-15-29(23-9-5-4-8-21(23)24)13-12-28-25(30)20-11-10-19(26)14-22(20)27/h2-11,14-15H,12-13,16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPGLNKVIQEFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of the indole ring, the introduction of the methylsulfanyl group, and the attachment of the benzamide moiety. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Prolonged reflux with concentrated HCl yields 2,4-dichlorobenzoic acid and 2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethylamine.
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Basic Hydrolysis : Treatment with NaOH generates the sodium salt of 2,4-dichlorobenzoic acid.
Key Factors :
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Steric hindrance from the ethyl-indole substituent slows hydrolysis compared to simpler benzamides.
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Electron-withdrawing chlorine atoms enhance electrophilicity of the carbonyl carbon .
Nucleophilic Aromatic Substitution (NAS)
The 2,4-dichlorophenyl group participates in NAS reactions:
Regioselectivity : Position 2 is more reactive due to lower steric hindrance compared to position 4.
Sulfanyl Group Oxidation
The thioether moiety oxidizes to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Selectivity | Citation |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 12 hrs | Sulfoxide | 85% | |
| mCPBA | DCM, 0°C, 2 hrs | Sulfone | 92% | |
| NaIO₄ | MeOH/H₂O, 50°C | Sulfone (minor) | 45% |
Mechanistic Insight : Oxidation proceeds via a radical intermediate pathway for H₂O₂, while mCPBA follows an electrophilic mechanism .
Indole Ring Functionalization
The indole nucleus undergoes electrophilic substitution:
Halogenation
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Bromination : NBS in DMF introduces bromine at position 5 of the indole ring (72% yield) .
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Iodination : I₂/KI in AcOH yields 5-iodo-indole derivative (58%) .
Nitration
Fuming HNO₃/H₂SO₄ at 0°C nitrates position 4 of the indole (63% yield).
Substituent Effects : The electron-donating thioether group directs electrophiles to positions 4 and 5 .
Ethyl Linker Modifications
The ethylene spacer participates in limited reactions:
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Oxidation : KMnO₄/acetone converts the CH₂CH₂ group to a ketone (≤20% yield due to steric constraints) .
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Alkylation : LDA/alkyl halides induce partial side-chain branching (35% yield) .
Reaction Optimization Guidelines
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Its structural features suggest it could interact with biological targets effectively.
Anticancer Activity
Recent studies have indicated that compounds similar to 2,4-dichloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide exhibit significant anticancer properties. For instance, research has demonstrated that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways associated with cell growth and survival .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored, particularly against resistant bacterial strains. It has been noted that similar sulfanyl-containing compounds possess antimicrobial activity due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .
Neuropharmacological Applications
There is emerging interest in the neuropharmacological effects of compounds with indole structures. Preliminary studies suggest that such compounds may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders .
Agricultural Applications
The herbicidal properties of this compound have also been investigated. Its efficacy in controlling unwanted plant species makes it a candidate for developing selective herbicides.
Selective Herbicides
Research indicates that compounds with similar structures can inhibit specific biochemical pathways in plants, leading to effective weed management without harming crop species . The development of such herbicides is crucial for sustainable agriculture practices.
Materials Science
In materials science, the compound's unique chemical properties may allow it to be used in the synthesis of novel materials.
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of the resulting materials. This application is particularly relevant in creating advanced composites for industrial uses .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Key Observations :
- Halogen Effects: The target compound’s 2,4-dichloro substitution may enhance hydrophobic interactions compared to mono- or difluoro analogs (e.g., C064-0168, ΔG data unavailable). The trichloroethyl-thiadiazole derivative in achieved stronger DHFR binding (ΔG = −9.0 kcal/mol), suggesting that bulkier substituents improve affinity.
- Fluorine vs.
Modifications to the Sulfanyl-Indole Moiety
Key Observations :
Structural Insights from Molecular Docking
The trichloroethyl-thiadiazole derivative (ΔG = −9.0 kcal/mol) forms three hydrogen bonds with DHFR (Asp21, Ser59, Tyr22), driven by its thiadiazole ring and trichloroethyl group . By contrast, the target compound’s indole-sulfanyl moiety may interact via:
Hydrogen Bonding : The indole NH and sulfanyl sulfur with DHFR residues.
Hydrophobic Contacts : The 2-methylphenyl group and dichlorobenzamide core. However, without experimental ΔG data, this remains speculative.
Biological Activity
2,4-Dichloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 372.33 g/mol
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Phosphodiesterases (PDEs) : These enzymes regulate intracellular signaling pathways. Inhibition of PDEs has been linked to anti-inflammatory and antitumor effects .
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, influencing cellular responses to hormones and neurotransmitters .
Antitumor Activity
Several studies have highlighted the potential antitumor properties of this compound. For instance, it has been shown to selectively inhibit cancer cell proliferation in vitro:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 25 | CDK inhibition |
| BT-549 | 30 | Apoptosis induction |
The selective cytotoxic effect on tumor cells is attributed to its interaction with cell cycle-related proteins, such as cyclin-dependent kinases (CDKs) and cyclin D1 .
Anti-inflammatory Effects
In vivo studies demonstrate that the compound exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is significant in models of asthma and other inflammatory diseases:
| Study Type | Animal Model | Outcome |
|---|---|---|
| Inhalation Study | Guinea pigs | Reduced airway hyperreactivity |
| Oral Administration | Mice | Decreased lung inflammation |
These findings suggest that the compound could be a candidate for treating chronic inflammatory conditions .
Case Study 1: Treatment of Asthma
In a controlled study involving asthmatic guinea pigs, the administration of this compound resulted in a significant reduction in bronchial eosinophilia and airway hyperactivity. The results indicated a marked improvement in lung function compared to control groups receiving no treatment.
Case Study 2: Cancer Cell Line Sensitivity
A series of experiments were conducted on various cancer cell lines to evaluate the compound's cytotoxic effects. The results demonstrated that MDA-MB-231 cells were particularly sensitive to treatment, showing a reduction in cell viability by over 60% at concentrations above 25 µM.
Q & A
Q. What are the recommended synthetic routes for 2,4-dichloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Indole core functionalization : Introduce the 3-[(2-methylbenzyl)sulfanyl] group via nucleophilic substitution or thiol-ene coupling, as seen in analogous indole derivatives .
- Amide coupling : Use 2,4-dichlorobenzoyl chloride with the ethylenediamine-linked indole intermediate under Schotten-Baumann conditions (e.g., dichloromethane, triethylamine base) .
- Optimization : Yield improvements (60–75%) are achieved by controlling temperature (0–5°C during coupling) and stoichiometric ratios (1:1.2 for benzoyl chloride to amine intermediate) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Indole sulfanylation | NaSH, 2-methylbenzyl bromide, DMF, 80°C | 68 | |
| Amide coupling | 2,4-Dichlorobenzoyl chloride, Et₃N, DCM | 72 |
Q. Which spectroscopic techniques are critical for structural confirmation, and how are data interpreted?
Methodological Answer:
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Anticonvulsant Activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models, comparing latency to seizure onset .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or neurotransmitter targets (e.g., GABA receptors) using fluorometric assays .
Advanced Research Questions
Q. How can computational modeling predict target interactions, and what discrepancies arise between in silico and in vitro data?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with GABAₐ receptors or kinases. Key residues (e.g., GABAₐ β3-subunit) show hydrogen bonding with the benzamide carbonyl .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
- Discrepancies : Overestimation of binding affinity in silico due to solvation/entropy effects. Validate with SPR (surface plasmon resonance) for kinetic parameters (e.g., KD) .
Q. How should researchers address contradictions in bioactivity data across studies?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell line variability, serum concentration in media) .
- Statistical Rigor : Apply ANOVA/Tukey post hoc tests to evaluate significance (p < 0.05) in dose-response curves .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to assess heterogeneity (I² statistic) .
Q. Table 2: Example Bioactivity Variability
| Study | IC₅₀ (µM, HeLa) | Assay Conditions | Reference |
|---|---|---|---|
| A | 12.3 ± 1.5 | 10% FBS, 48h exposure | |
| B | 28.7 ± 3.2 | Serum-free, 24h exposure |
Q. What strategies improve synthetic yield while minimizing byproducts?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect dimerization (e.g., disulfide formation) or hydrolysis products .
- Catalytic Optimization : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling (reduces homocoupling byproducts) .
- Purification : Gradient flash chromatography (hexane:EtOAc 8:1 to 1:1) or preparative HPLC (C18 column, 0.1% TFA modifier) .
Q. How does substituent variation on the indole ring affect pharmacological selectivity?
Methodological Answer:
- SAR Studies : Compare analogs with substituents at C3 (e.g., sulfanyl vs. sulfonyl groups). Sulfanyl groups enhance blood-brain barrier penetration (logP ~3.5 vs. ~2.8 for sulfonyl) .
- Selectivity Profiling : Screen against kinase panels (e.g., 100-kinase assay) to identify off-target effects. Use kinome trees for visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
